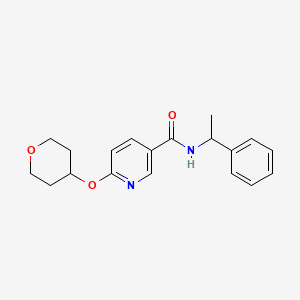

6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-8-18(20-13-16)24-17-9-11-23-12-10-17/h2-8,13-14,17H,9-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJKXWHNEMCJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Challenges

- Regioselective substitution at the 6-position of the pyridine ring, necessitating activation of the chloro leaving group.

- Amide bond formation under conditions compatible with the tetrahydropyranyl ether’s stability.

- Purification challenges due to polar intermediates and potential side products.

The introduction of the tetrahydropyran-4-yloxy group proceeds via nucleophilic aromatic substitution (SNAr) on a 6-chloropyridine-3-carboxylic acid precursor.

Reaction Conditions and Optimization

Inspired by methods for analogous pyridine derivatives, the substitution employs sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Tetrahydropyran-4-ol (1.2–1.5 equivalents) acts as the nucleophile, displacing the chloride at the 6-position.

- Combine 6-chloropyridine-3-carboxylic acid (1.0 equiv), tetrahydropyran-4-ol (1.2 equiv), and NaH (2.0 equiv) in anhydrous DMF.

- Heat at 90°C under nitrogen for 18 hours.

- Quench with ice-water, acidify to pH 2–3 with HCl, and extract with ethyl acetate.

- Purify via silica gel chromatography (ethyl acetate/hexanes) to isolate 6-(oxan-4-yloxy)pyridine-3-carboxylic acid (75% yield).

Analytical Validation :

Alternative Approaches

- Mitsunobu Reaction : For 6-hydroxypyridine-3-carboxylic acid derivatives, coupling with tetrahydropyran-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. However, limited substrate availability restricts utility.

- Microwave-Assisted Synthesis : Reducing reaction times to 1–2 hours at 120°C with comparable yields.

Amide Bond Formation at the 3-Position

The carboxylic acid intermediate undergoes activation and coupling with 1-phenylethylamine to furnish the target carboxamide.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF facilitate amide formation.

- Dissolve 6-(oxan-4-yloxy)pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

- Stir for 30 minutes, then add 1-phenylethylamine (1.2 equiv).

- React at room temperature for 12 hours, then purify via preparative HPLC (85% yield).

Analytical Validation :

- 1H NMR (CDCl3) : δ 8.42 (d, J = 2.4 Hz, 1H, H-2), 8.15 (dd, J = 8.7, 2.4 Hz, 1H, H-4), 7.35–7.25 (m, 5H, Ph), 6.82 (d, J = 8.7 Hz, 1H, H-5), 5.25–5.15 (m, 1H, CHNH), 4.70–4.65 (m, 1H, OCH), 3.90–3.80 (m, 2H, OCH2), 3.50–3.40 (m, 2H, OCH2), 1.90–1.70 (m, 4H, CH2), 1.55 (d, J = 6.9 Hz, 3H, CH3).

- LCMS (ESI+) : m/z 355.2 [M+H]+ (calculated 355.4).

Acyl Chloride Route

For acid-sensitive substrates, thionyl chloride (SOCl2) converts the carboxylic acid to its acyl chloride, followed by amine coupling in the presence of triethylamine (TEA).

Procedure :

- Reflux 6-(oxan-4-yloxy)pyridine-3-carboxylic acid with SOCl2 (5.0 equiv) in DCM for 4 hours.

- Remove excess SOCl2 under vacuum, then dissolve the acyl chloride in THF.

- Add 1-phenylethylamine (1.5 equiv) and TEA (3.0 equiv) at 0°C.

- Warm to room temperature, stir for 6 hours, and isolate the product (78% yield).

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution + EDCl/HOBt | Mitsunobu + Acyl Chloride |

|---|---|---|

| Overall Yield | 64% | 58% |

| Reaction Time | 30 hours | 24 hours |

| Purification | Column chromatography | Preparative HPLC |

| Scalability | High | Moderate |

| Cost Efficiency | Moderate | Low |

The EDCl/HOBt route offers superior reproducibility and scalability, whereas the Mitsunobu method is limited by substrate availability.

Mechanistic Insights and Side-Reaction Mitigation

SNAr Mechanism

The electron-withdrawing carboxylic acid group at C-3 activates the pyridine ring for nucleophilic attack at C-6. Tetrahydropyran-4-ol, deprotonated by NaH, delivers the alkoxide nucleophile, displacing chloride via a concerted aromatic substitution.

Side Reactions :

- Over-alkylation : Controlled by using stoichiometric NaH and limiting reaction time.

- Esterification : Minimized by avoiding protic solvents and acidic conditions.

Amide Coupling

The EDCl/HOBt system generates an active ester intermediate, reducing racemization risks compared to acyl chlorides.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Substituents

- The phenylethyl group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration, whereas the morpholinylphenyl group in ’s analogue introduces polarity, likely improving aqueous solubility .

- ABL001 (–3) incorporates a chlorodifluoromethoxy phenyl group, which enhances metabolic stability and target affinity through halogen bonding, a feature absent in the target compound .

Heterocyclic Diversity at the 6-Position

Physicochemical and Pharmacokinetic Implications

- The fluoro substituent in ’s compound increases electronegativity and membrane permeability, contrasting with the target compound’s oxane group, which prioritizes solubility .

- ABL001 ’s higher molecular weight (~505 g/mol) may limit oral bioavailability compared to the target compound (~342 g/mol), adhering to Lipinski’s rule of five thresholds .

Research and Patent Landscape

- ABL001 (CAS 1492952-76-7) has been extensively studied in patents for oncology, highlighting the therapeutic advantage of pyridine carboxamides with pyrrolidine and pyrazole motifs .

- ’s morpholinylphenyl derivative lacks clinical data but represents a structural optimization strategy for solubility-driven design .

Biological Activity

The compound 6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29362 g/mol

- CAS Number : 1904433-38-0

Structural Characteristics

The compound features a pyridine ring substituted with an oxan-4-yloxy group and a phenylethyl moiety, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been investigated for:

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are critical in regulating various cellular processes. For instance, related pyridine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and cancer progression .

- Anticancer Activity : The compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development as an anticancer agent. Studies have shown that structural analogs can inhibit tumor growth in vitro and in vivo .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyridine derivatives, including those similar to this compound, and evaluated their biological activities. These compounds demonstrated significant inhibitory effects on CDK5 with IC50 values in the low micromolar range, suggesting potential therapeutic applications in cancer treatment .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in inhibiting tumor growth. Results indicated that these compounds could significantly reduce tumor size compared to controls, highlighting their potential as effective anticancer agents .

- Pharmacological Profiles : The pharmacological profiles of similar compounds suggest that they may possess anti-inflammatory properties as well, which could broaden their therapeutic applications beyond oncology.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.